REACTION_CXSMILES
|
[OH-].[Na+:2].CCO.[C:6](#[N:10])[CH2:7][C:8]#[N:9].[C:11](=[S:13])=[S:12]>>[C:8]([C:7]([C:6]#[N:10])=[C:11]([S-:13])[S-:12])#[N:9].[Na+:2].[Na+:2] |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
136.6 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved (
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the temperature between 10 and 20° C
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
STIRRING
|
Details
|
the reaction was stirred mechanically with a spatula
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 82° C. for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The solid material obtained
|
Type
|
CUSTOM
|
Details
|
pestal and then dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |